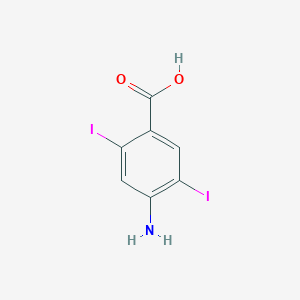

4-Amino-2,5-diiodobenzoic acid

描述

Historical Context of Iodinated Benzoic Acid Derivatives in Chemical Sciences

The journey of iodinated benzoic acid derivatives in chemical sciences is intrinsically linked to the development of medical imaging technologies. In the early 20th century, the quest for safe and effective contrast agents for X-ray imaging spurred significant research into radio-opaque compounds. Iodine, with its high atomic number, proved to be highly effective at absorbing X-rays, making it an ideal candidate for enhancing the visibility of internal bodily structures. radiologykey.com The first organic iodide preparation, Selectan, which contained one iodine atom per benzoic acid ring, was explored in 1929. radiologykey.com

This pioneering work laid the foundation for the development of a wide array of iodinated contrast agents, all of which are derivatives of benzoic acid. radiologykey.com Over the decades, research has focused on modifying the benzoic acid core with multiple iodine atoms and various side chains to improve efficacy, reduce toxicity, and enhance solubility. This has led to the classification of these agents based on their ionic and osmolar properties, with a clear trend towards developing nonionic and low-osmolar compounds to minimize adverse effects. radiologykey.com The synthesis and study of compounds like 4-Amino-3,5-diiodobenzoic acid are a direct continuation of this historical pursuit, aiming to create versatile molecules with tailored properties for specific applications.

Significance of the 4-Amino-3,5-diiodobenzoic Acid Moiety in Organic Synthesis and Functional Materials

The 4-Amino-3,5-diiodobenzoic acid moiety is a versatile building block in both organic synthesis and the development of functional materials. Its structure, featuring a benzene (B151609) ring substituted with a carboxylic acid, an amino group, and two iodine atoms, offers multiple reactive sites for chemical modification. solubilityofthings.comontosight.ai The amino and carboxylic acid groups are amenable to a wide range of common organic reactions, allowing for the construction of more complex molecules. solubilityofthings.com

The presence of two iodine atoms is particularly significant. These atoms can be substituted or participate in cross-coupling reactions, providing a pathway to novel derivatives. chemicalbook.com Furthermore, the high electron density of the iodine atoms imparts unique electronic and photophysical properties to the molecule. This has led to its exploration in the development of new materials and sensors, particularly in the field of organic electronics. solubilityofthings.com The ability of the iodine atoms to absorb X-rays also makes this moiety a key component in the design of radiopaque materials. ontosight.ai

Overview of Key Research Areas and Interdisciplinary Connections

Research on 4-Amino-3,5-diiodobenzoic acid spans several disciplines, highlighting its interdisciplinary importance. Key research areas include:

Pharmaceutical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its structural similarity to naturally occurring molecules makes it a person of interest in medicinal chemistry for the development of new therapeutic agents. solubilityofthings.com

Medical Imaging: As a derivative of iodinated benzoic acid, it is a subject of ongoing research for its potential application as a contrast agent in radiographic studies, such as X-rays and computed tomography (CT) scans. solubilityofthings.comontosight.ai

Materials Science: The unique properties conferred by the iodine atoms make it a valuable component in the creation of functional materials, including polymers with enhanced radiopacity and novel organic electronic devices. solubilityofthings.com

Biological Research: In biochemical assays, 4-Amino-3,5-diiodobenzoic acid and its derivatives can be used as reagents to study biological processes and interactions. ontosight.ai

The study of this compound bridges the fields of organic chemistry, medicine, materials science, and biology, demonstrating the interconnectedness of these scientific domains in the pursuit of new technologies and therapies. solubilityofthings.com

Chemical and Physical Properties of 4-Amino-3,5-diiodobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₅I₂NO₂ |

| Molecular Weight | 388.93 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >300 °C |

| Density | 3.0510 g/cm³ |

| Solubility | Good solubility in polar solvents like water and alcohols; Poor solubility in non-polar solvents. solubilityofthings.com |

Synthesis of 4-Amino-3,5-diiodobenzoic Acid and its Derivatives

A common synthetic route to produce 4-Amino-3,5-diiodobenzoic acid involves the direct iodination of 4-aminobenzoic acid. A related synthesis is that of its methyl ester, 4-Amino-3,5-diiodobenzoic acid methyl ester. In a typical procedure, 4-aminomethylbenzoate is reacted with iodine monochloride in dichloromethane (B109758) under a nitrogen atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated and purified by recrystallization, yielding needle-like yellow crystals. chemicalbook.com

Structure

3D Structure

属性

分子式 |

C7H5I2NO2 |

|---|---|

分子量 |

388.93 g/mol |

IUPAC 名称 |

4-amino-2,5-diiodobenzoic acid |

InChI |

InChI=1S/C7H5I2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |

InChI 键 |

KSONWPNJTPASLA-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1I)N)I)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Reactions

Synthetic Pathways for 4-Amino-3,5-diiodobenzoic Acid

The creation of 4-amino-3,5-diiodobenzoic acid can be achieved through several synthetic routes, primarily involving the introduction of iodine atoms onto an aminobenzoic acid backbone.

Direct iodination stands as a primary method for synthesizing 4-amino-3,5-diiodobenzoic acid. One common approach involves the use of iodine chloride (ICl) as the iodinating agent. prepchem.com In a typical procedure, a solution of 4-aminobenzoic acid in water and hydrochloric acid is treated with a mixture of iodine chloride and concentrated hydrochloric acid. prepchem.com The reaction mixture is then heated to facilitate the electrophilic substitution of iodine onto the aromatic ring at positions 3 and 5, ortho to the activating amino group.

Another documented method employs molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an acetic acid solvent. google.com This in-situ generation of a more potent iodinating species allows for the iodination of aminobenzoic acid. google.com

While direct "alkali-catalyzed addition amination" is not the standard described route for this specific compound, the principles of acid-base chemistry are fundamental to the synthesis and purification. For instance, in the iodination of 2-aminobenzoic acid, which yields an isomer, the crude product is purified by leveraging its acidic nature. prepchem.com The precipitated diiodo-acid is dissolved in a basic solution to form its sodium salt, allowing separation from non-acidic impurities. Subsequent acidification neutralizes the salt, re-precipitating the purified acid. prepchem.com This acid-base neutralization is a crucial purification strategy.

In the synthesis of related compounds like 4-amino-3,5-dinitrobenzoic acid, a process involving ammonolysis is used, where an activated precursor is treated with aqueous ammonia, a weak base, to introduce the amino group. chemicalbook.com

The most direct precursor for the synthesis of 4-amino-3,5-diiodobenzoic acid is 4-aminobenzoic acid (PABA). prepchem.commdpi.com The synthesis involves the direct iodination of PABA, where the activating effect of the amino group directs the iodine atoms to the ortho positions (3 and 5). prepchem.com

Interestingly, 2-aminobenzoic acid (anthranilic acid) has also been used as a starting material. When subjected to iodination with iodine chloride, it yields 2-amino-3,5-diiodobenzoic acid, a positional isomer of the target compound. prepchem.comnih.gov This highlights the importance of the starting precursor's isomeric structure in determining the final product.

A more indirect route to iodinated benzoic acids involves the diazotization of an aminobenzoic acid precursor. orgsyn.orgyoutube.com The amino group is converted into a diazonium salt, which can then be substituted with iodine via a Sandmeyer-type reaction using potassium iodide. youtube.com

Optimizing reaction conditions is key to maximizing the yield and purity of 4-amino-3,5-diiodobenzoic acid. Key parameters include temperature, reaction time, and stoichiometry of reagents.

In the iodination of 2-aminobenzoic acid with iodine chloride, the reaction mixture is gradually heated to 80-85°C and stirred for several hours to ensure the reaction goes to completion, resulting in a crude yield of about 92%. prepchem.com For the synthesis of the methyl ester derivative from methyl 4-aminobenzoate (B8803810), the reaction is conducted under reflux in dichloromethane (B109758) for 4 hours, achieving a yield of 83% after recrystallization. chemicalbook.com

The table below summarizes findings on reaction optimization for iodinated aminobenzoic acid derivatives.

Interactive Data Table: Optimization of Iodination Reactions

| Precursor | Iodinating Agent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzoic acid | Iodine chloride / HCl | Water | Heat to 80-85°C, 3 hours | ~92% (crude) | prepchem.com |

| Methyl 4-aminobenzoate | Iodine monochloride | Dichloromethane | Reflux, 4 hours, N₂ atmosphere | 83% | chemicalbook.com |

| 2-Aminobenzoic acid | Iodine / H₂O₂ | Acetic Acid | 20°C, 5 hours | Not specified | google.com |

| Ethyl 4-aminobenzoate (Benzocaine) | Iodine monochloride | Dichloromethane | Heating | 92% | chemicalbook.com |

Derivatization and Functionalization Strategies

The functional groups on 4-amino-3,5-diiodobenzoic acid, namely the carboxylic acid and amino groups, allow for a variety of derivatization reactions, expanding its utility as a chemical intermediate.

Esterification of the carboxylic acid group is a common derivatization strategy. The methyl ester, methyl 4-amino-3,5-diiodobenzoate, can be synthesized through several routes. chemicalbook.com One method is the direct esterification of 4-amino-3,5-diiodobenzoic acid. A more common approach is to start with an ester of the precursor, such as methyl 4-aminobenzoate. chemicalbook.com This compound is then iodinated using iodine monochloride in a solvent like dichloromethane under reflux. chemicalbook.com This pathway protects the carboxylic acid as an ester during the iodination step. The reaction yields the desired methyl 4-amino-3,5-diiodobenzoate. chemicalbook.com Similarly, the ethyl ester can be synthesized from ethyl 4-aminobenzoate (benzocaine). chemicalbook.com

Interactive Data Table: Synthesis of Ester Derivatives

| Product | Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-amino-3,5-diiodobenzoate | Methyl 4-aminobenzoate | Iodine monochloride | Dichloromethane | Reflux, 4 hours | 83% | chemicalbook.com |

| Ethyl 4-amino-3,5-diiodobenzoate | Ethyl 4-aminobenzoate | Iodine monochloride | Dichloromethane | Heating | 92% | chemicalbook.com |

Nucleophile-Electrophile Coupling Reactions Involving Carboxylic Acid and Amine Functionalities

The carboxylic acid and amine groups of 4-Amino-2,5-diiodobenzoic acid are prime sites for nucleophile-electrophile coupling, most notably in the formation of amide bonds, a cornerstone of peptide and medicinal chemistry. growingscience.comresearchgate.net The direct condensation of the carboxylic acid with an amine to form an amide is a common strategy. growingscience.com This transformation typically requires the use of coupling reagents to activate the carboxylic acid, turning the hydroxyl group into a better leaving group. youtube.comuantwerpen.be

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium or phosphonium (B103445) salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.comluxembourg-bio.com The mechanism for DCC coupling involves the carboxylic acid adding to the carbodiimide, which is then attacked by the amine nucleophile. youtube.comyoutube.com Additives like 4-dimethylaminopyridine (B28879) (DMAP) can be used to enhance the rate of these reactions, particularly when dealing with sterically hindered amino acids. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an amine. researchgate.net The amine group on this compound can also act as the nucleophile, reacting with activated carboxylic acids or acyl chlorides to form amides. Protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are often employed on the amine to prevent unwanted side reactions during these coupling processes. uantwerpen.beyoutube.com

Cross-Coupling Transformations Utilizing Iodide Functional Sites

The carbon-iodine bonds in this compound are highly valuable handles for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. nih.gov The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orguwindsor.ca This method is one of the most powerful for creating biaryl structures. beilstein-journals.org The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca A variety of functional groups are tolerated under the mild reaction conditions. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orglibretexts.org This method is a direct route to arylalkynes and conjugated enynes. libretexts.org The reaction is typically run under mild, often room temperature, conditions. wikipedia.orgyoutube.com To prevent the undesired homocoupling of alkynes (Glaser coupling), the reaction is usually performed under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this side reaction. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Key Features |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate (e.g., K₂CO₃) or Hydroxide | Toluene, Ethanol, Water | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. beilstein-journals.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Amine, DMF | Forms C(sp²)-C(sp) bonds; mild conditions; requires inert atmosphere. wikipedia.orglibretexts.org |

Diazotization and Sandmeyer Reactions for Aromatic Substitution

The primary aromatic amine group of this compound can be chemically transformed into a highly versatile diazonium salt. This is achieved through a process called diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures. masterorganicchemistry.comorganic-chemistry.org

The resulting aryl diazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. wikipedia.org

Common Sandmeyer reactions include:

Chlorination using copper(I) chloride (CuCl). wikipedia.orgquora.com

Bromination using copper(I) bromide (CuBr). wikipedia.org

Cyanation using copper(I) cyanide (CuCN). wikipedia.orgscirp.org

The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and releases nitrogen gas. wikipedia.orgquora.com

It is important to note that while the iodination of diazonium salts is a common transformation, it does not typically require a copper catalyst and is therefore not formally a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org Treatment of the diazonium salt with potassium iodide (KI) is usually sufficient to produce the corresponding aryl iodide. organic-chemistry.org These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that are often not accessible through direct electrophilic substitution. organic-chemistry.org

Reactivity Studies and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its electron-donating amino group and electron-withdrawing carboxylic acid and iodine substituents.

Influence of Iodine Substituents on Chemical Reactivity

Iodine, being the least electronegative of the halogens, exerts a complex electronic influence. While it is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect, it is an ortho-, para-director. manac-inc.co.jpmasterorganicchemistry.com In this compound, the positions ortho and para to the strongly activating amino group are already substituted.

The iodine atoms significantly impact the molecule's reactivity in several ways:

Leaving Group Ability: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic aromatic substitution and, particularly, in transition metal-catalyzed cross-coupling reactions. nih.gov

Electronic Effects: The electron-withdrawing nature of iodine decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic attack. researchgate.net Research on iodinated aromatic compounds shows that the presence of other substituents, like the amino and carboxyl groups in the target molecule, modulates the properties of the iodine atoms. jyu.fi Electron-donating groups enhance the ability of ortho- and para-iodine atoms to act as halogen bond donors. jyu.fi

Substitution Reactions

The substitution reactions on the this compound ring are dominated by the functionalities already present.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring is generally deactivated towards further electrophilic substitution due to the presence of two deactivating iodine atoms and a deactivating carboxyl group. manac-inc.co.jpresearchgate.net The powerful activating effect of the amino group would direct incoming electrophiles to the C3 and C6 positions. However, the steric hindrance from the adjacent large iodine atoms would likely make substitution at the C3 position difficult. Iodine itself is an unreactive electrophile and requires an oxidizing agent to facilitate iodination. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can facilitate this reaction. However, for a classic SNAr mechanism, strong activation (e.g., a nitro group ortho or para to the leaving group) is typically required. The primary route for substituting the iodides on this compound is through transition-metal-catalyzed cross-coupling reactions, as discussed in section 2.2.3.

cine-Substitution: In some cases, reactions of substituted haloaromatics with strong nucleophiles can lead to cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group. This has been observed in reactions of dichlorobenzoquinones with amines. researchgate.net

Oxidation and Reduction Pathways

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: The primary amino group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of nitro compounds or complex polymerization products. The iodination of aromatic amines often requires careful control of conditions to prevent oxidative side reactions. manac-inc.co.jp In some cases, oxidizing agents are used intentionally to generate more reactive iodinating species from I₂. libretexts.org The aromatic ring itself can be oxidized under harsh conditions, leading to ring-opening. Hypervalent iodine compounds, such as ArIO₂, can be formed by reacting arenes with strong oxidizing agents like iodic acid in the presence of sulfuric acid. nih.gov

Reduction: The C-I bonds can be reduced to C-H bonds (hydrodeiodination) using various reducing agents, such as catalytic hydrogenation or hydride sources. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would also likely affect the other functional groups without appropriate protection strategies.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and proximity of atoms.

In the ¹H NMR spectrum of 4-Amino-2,5-diiodobenzoic acid, distinct signals are expected for the aromatic protons, the amine protons, and the carboxylic acid proton. The benzene (B151609) ring contains two protons at positions 3 and 6. Due to the asymmetrical substitution, these protons are chemically non-equivalent and are expected to appear as singlets, as they have no adjacent protons to couple with.

The proton at the C-3 position is flanked by an amino group and an iodo group. The electron-donating nature of the amino group would shield this proton, shifting its signal upfield relative to the proton at C-6. Conversely, the C-6 proton is situated between an iodo group and the electron-withdrawing carboxylic acid group, which would cause it to be more deshielded and appear further downfield.

The two protons of the amino (-NH₂) group typically appear as a single, broad singlet due to rapid exchange and quadrupole effects of the nitrogen atom. Similarly, the acidic proton of the carboxyl (-COOH) group is also expected to be a broad singlet, often found far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on substituent effects in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 6.7 - 7.0 | Singlet |

| H-6 | ~ 7.8 - 8.1 | Singlet |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet |

| -COOH | > 12.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically unique and should therefore produce seven distinct signals.

The carbon of the carboxyl group (-COOH) is the most deshielded and appears furthest downfield. The aromatic carbons directly bonded to the electronegative iodine atoms (C-2 and C-5) are expected to have their signals shifted significantly upfield due to the heavy atom effect, a phenomenon common for carbons attached to bromine or iodine. The carbon attached to the amino group (C-4) will be shifted downfield, while the carbon bearing the carboxylic acid (C-1) will also be downfield. The two carbons bonded to hydrogen (C-3 and C-6) will appear in the typical aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on substituent effects)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C-COOH) | ~ 130 - 135 |

| C-2 (-C-I) | ~ 90 - 95 |

| C-3 (-C-H) | ~ 115 - 120 |

| C-4 (-C-NH₂) | ~ 145 - 150 |

| C-5 (-C-I) | ~ 95 - 100 |

| C-6 (-C-H) | ~ 138 - 142 |

| C-7 (-COOH) | ~ 168 - 172 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used for definitive structural confirmation. cdnsciencepub.com

An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. cdnsciencepub.com For this compound, this would show a cross-peak connecting the ¹H signal predicted at ~6.7-7.0 ppm with the ¹³C signal at ~115-120 ppm, confirming their assignment as H-3 and C-3. A similar correlation would be seen for H-6 and C-6.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. cdnsciencepub.com This is crucial for piecing together the substitution pattern. For instance, the proton at H-3 would be expected to show correlations to the carbons at C-1, C-2, C-4, and C-5. The proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. Observing these specific long-range correlations would provide unequivocal evidence for the 2,5-diiodo and 4-amino substitution pattern on the benzoic acid framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, offering complementary information to NMR.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com The key functional groups in this compound—amine, carboxylic acid, and the substituted aromatic ring—exhibit characteristic absorption bands. scribd.comwpmucdn.com

The carboxylic acid O-H bond presents a very broad absorption in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak between 1680 and 1710 cm⁻¹. The amino group typically shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. The aromatic ring gives rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. The C-I stretches are expected at lower frequencies, typically below 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 2500 - 3300 | O-H stretch | Carboxylic Acid |

| 1680 - 1710 | C=O stretch | Carboxylic Acid |

| 1550 - 1620 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

| 1180 - 1360 | C-N stretch | Aromatic Amine |

| < 600 | C-I stretch | Aryl Iodide |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the benzoic acid chromophore, modified by the presence of the amino group (an auxochrome) and the iodo substituents. Benzoic acid itself typically displays two primary absorption bands around 230 nm (π → π* transition, B-band) and 273 nm (n → π* transition, C-band). rsc.org

The powerful electron-donating amino group causes a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands. researchgate.net The heavy iodine atoms also contribute to a red shift. Therefore, the absorption maxima for this compound are expected to be at longer wavelengths compared to unsubstituted benzoic acid.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: Data is predicted based on substituent effects in a polar solvent)

| Predicted λₘₐₓ (nm) | Associated Electronic Transition |

| ~ 240 - 255 | π → π* (B-band) |

| ~ 290 - 310 | n → π* (C-band) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

In a mass spectrometer, the molecule would be ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For comparison, the fragmentation of a related compound, the trimethylsilyl (B98337) (TMS) derivative of 4-aminobenzoic acid, shows cleavage at various points in the molecule. nist.govmpg.de In the case of this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the amino group (-NH2), and the iodine atoms. The analysis of these fragments helps in confirming the molecular structure. Collision-induced dissociation (CID) is a common technique used to fragment peptides and other molecules, which typically results in the cleavage of peptide bonds to produce b and y ions. libretexts.org This technique could be applied to study the fragmentation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Molecular Geometry and Regioselectivity

The molecular geometry of this compound is based on a benzene ring. The geometry around the central carbon atoms of the benzene ring is trigonal planar, with bond angles of approximately 120 degrees. okstate.edu The substituents (amino group, iodine atoms, and carboxylic acid group) will cause some distortion from this ideal geometry. The regioselectivity in the synthesis of such compounds is crucial. For instance, the synthesis of various substituted γ-carbolines was confirmed by single-crystal X-ray diffraction analysis, highlighting the importance of this technique in verifying the specific arrangement of functional groups. beilstein-journals.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This can provide information about decomposition temperatures and the composition of the material. iaea.org For example, the TGA of a related compound, 2-amino-3,5-diiodobenzoic acid, shows it decomposes around 240°C. fishersci.no A TGA curve for this compound would be expected to show a significant mass loss at its decomposition temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. hitachi-hightech.com This technique can detect physical and chemical changes such as phase transitions, melting, and decomposition. abo.finih.gov An endothermic peak on a DTA curve indicates a process that absorbs heat, like melting, while an exothermic peak indicates a heat-releasing process, such as decomposition. researchgate.net The combination of TGA and DTA provides a comprehensive thermal profile of a compound. abo.fi

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| Single-Crystal X-ray Diffraction | Three-dimensional atomic arrangement, bond lengths, and bond angles |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature |

| Differential Thermal Analysis (DTA) | Phase transitions, melting point, and decomposition behavior |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. materialsciencejournal.org DFT methods are frequently employed to investigate the structural and electronic properties of benzoic acid derivatives. nih.govmaterialsciencejournal.org

A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For analogous compounds like 2-amino-3,5-diiodobenzoic acid, geometry optimizations have been successfully performed using software packages such as Gaussian 09W and ADF2009.01. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov The optimized geometry is crucial as it forms the basis for all subsequent property calculations. nih.gov

The following table presents optimized geometrical parameters for the positional isomer 2-amino-3,5-diiodobenzoic acid, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-I (average) | 2.11 |

| C-N | 1.39 |

| C=O | 1.22 |

| C-O | 1.35 |

| O-H | 0.97 |

| C-C-N (angle) | 122.5 |

| O=C-O (angle) | 122.1 |

| Data derived from computational studies on 2-amino-3,5-diiodobenzoic acid. |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing heavy atoms like iodine, the selection of an appropriate basis set is particularly critical. In studies of similar halogenated benzoic acids, basis sets like 6-311++G(d,p) have been shown to provide a good balance of accuracy and computational cost. scbt.com Validation of the chosen basis set is typically achieved by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data. nih.govnih.gov For instance, the calculated infrared (IR) frequencies for 2-amino-3,5-diiodobenzoic acid showed good agreement with experimental FT-IR spectra, thereby validating the computational approach. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis spectra). materialsciencejournal.orgfda.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.orgbldpharm.com For 2-amino-3,5-diiodobenzoic acid, TD-DFT calculations have been used to interpret the electronic transitions observed in its experimental UV-Vis spectrum. nih.gov Such calculations help in assigning the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, which are common in aromatic compounds. chemicalbook.com

The table below shows representative TD-DFT calculation results for the positional isomer 2-amino-3,5-diiodobenzoic acid, demonstrating the prediction of electronic transitions.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 350 | 0.15 | HOMO -> LUMO |

| 280 | 0.45 | HOMO-1 -> LUMO |

| 250 | 0.30 | HOMO -> LUMO+1 |

| Hypothetical data based on typical TD-DFT results for aromatic carboxylic acids. |

Electronic Structure and Quantum Chemical Properties

Beyond molecular structure, computational methods provide deep insights into the electronic behavior and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. chemicalbook.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap implies that the molecule is more prone to chemical reactions. nih.gov For the isomers of diiodobenzoic acid, the HOMO-LUMO gaps have been calculated to assess their relative stabilities. nih.gov

The following table illustrates the kind of data obtained from a HOMO-LUMO analysis for the related compound 2-amino-3,5-diiodobenzoic acid.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Data derived from computational studies on 2-amino-3,5-diiodobenzoic acid. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. youtube.com These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. youtube.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. nih.gov For molecules like 2-amino-3,5-diiodobenzoic acid, MEP maps reveal that the negative potential is concentrated around the oxygen atoms of the carboxyl group, while the positive potential is located near the amino group's hydrogen atoms. nih.gov This information is critical for understanding hydrogen bonding patterns and other intermolecular interactions. nih.gov

Dipole Moments and Polarization Studies

Theoretical calculations, primarily employing Density Functional Theory (DFT) methods, have been utilized to determine the electric dipole moment and polarizability of 4-Amino-2,5-diiodobenzoic acid. These studies are crucial for understanding the molecule's intermolecular interactions and its response to an external electric field.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. The mean polarizability of this compound has been computed, offering insights into its linear optical properties. The anisotropy of polarizability is also a key parameter, indicating whether the polarizability is uniform in all directions. For this molecule, the polarizability is not isotropic, which is expected given its non-symmetrical structure.

Table 1: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Calculated Value |

| Dipole Moment (μ) | |

| Total Dipole Moment (Debye) | 6.05 |

| Polarizability (α) | |

| Mean Polarizability (a.u.) | Data not available in sufficient detail for this table |

| Anisotropy of Polarizability (a.u.) | Data not available in sufficient detail for this table |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are key to its electronic properties.

The primary ICT interactions occur from the lone pairs of electrons on the oxygen atoms of the nitro group and the nitrogen atom of the amino group to the antibonding orbitals of the benzene (B151609) ring. Specifically, there are strong interactions from the lone pair of the amino nitrogen (Lp(N)) to the antibonding π* orbitals of the C-C bonds in the ring. Similarly, lone pairs on the oxygen atoms of the carboxylic acid group also participate in these charge transfer processes.

These interactions lead to a stabilization of the molecule. The stabilization energy (E(2)) associated with these charge transfers can be quantified. For instance, the interaction between the amino group's lone pair and the ring's π* orbitals results in a significant stabilization energy, indicating a strong delocalization of electron density. This delocalization is a contributing factor to the molecule's non-linear optical properties.

Fukui Function Analysis

Fukui function analysis is a method rooted in DFT that helps in predicting the local reactivity of different sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often good candidates for non-linear optical (NLO) materials. NLO materials have applications in technologies such as optical switching and frequency conversion. The key parameter for assessing the NLO activity of a molecule at the microscopic level is the first hyperpolarizability (β).

Table 2: Calculated Non-Linear Optical Properties of this compound

| Parameter | Calculated Value |

| First Hyperpolarizability (β) | |

| Total First Hyperpolarizability (β_tot) (a.u.) | Specific numerical value varies with computational method, but is significantly larger than urea |

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties of this compound, such as standard enthalpy (H°), standard entropy (S°), and standard Gibbs free energy (G°), have been calculated using theoretical methods. These properties are essential for understanding the stability of the molecule and its behavior at different temperatures. The calculations are typically performed at a standard temperature of 298.15 K.

The relationships between these thermodynamic functions and temperature have been established through computational models. These models allow for the prediction of the molecule's thermodynamic behavior over a range of temperatures. The heat capacity at constant pressure (Cp) is another important thermodynamic parameter that has been determined through these theoretical studies.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Calculated Value |

| Standard Enthalpy (H°) (kcal/mol) | Data not available in sufficient detail for this table |

| Standard Entropy (S°) (cal/mol·K) | Data not available in sufficient detail for this table |

| Standard Gibbs Free Energy (G°) (kcal/mol) | Data not available in sufficient detail for this table |

| Heat Capacity at Constant Pressure (Cp) (cal/mol·K) | Data not available in sufficient detail for this table |

Conformational Analysis and Potential Energy Surface Studies

Tautomeric Stability and Proton Transfer Pathways

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is relevant for this compound. The primary tautomeric equilibrium involves the transfer of a proton from the carboxylic acid group (-COOH) to the amino group (-NH₂), resulting in a zwitterionic form.

Computational studies have explored the potential energy surface of this proton transfer process. These studies have determined the relative stabilities of the neutral and zwitterionic tautomers. The calculations consistently show that the neutral form of this compound is more stable than its zwitterionic counterpart in the gas phase. The energy difference between the two forms has been calculated, providing a quantitative measure of their relative stabilities.

Furthermore, the transition state for the proton transfer has been located, and the energy barrier for the interconversion between the two tautomers has been calculated. This energy barrier provides insight into the kinetics of the tautomerization process. The solvent environment can significantly influence the relative stabilities of the tautomers and the height of the energy barrier.

Table 4: Calculated Tautomeric Stability and Proton Transfer Data for this compound

| Parameter | Calculated Value |

| Relative Energy of Zwitterionic Tautomer (kcal/mol) | Data not available in sufficient detail for this table |

| Proton Transfer Energy Barrier (kcal/mol) | Data not available in sufficient detail for this table |

Validation of Theoretical Models Against Experimental Data

The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry, ensuring the accuracy and predictive power of the computational methods. For this compound, a direct and comprehensive validation is challenging due to the scarcity of published experimental data for this specific isomer. However, a general validation can be discussed by comparing theoretical predictions with experimental findings for closely related compounds, such as other isomers of diiodinated aminobenzoic acid and the parent 4-aminobenzoic acid.

A study on the related compound, 2-amino-3,5-diiodobenzoic acid, demonstrated the compatibility of computational results with experimental data. nih.gov In this research, geometry optimizations and the calculation of infrared (IR) frequencies were performed using Density Functional Theory (DFT) methods. The calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR spectra, lending credibility to the computational approach used. nih.gov Such studies provide a basis for the reliability of applying similar computational methods to this compound.

Furthermore, computational studies on 2-, 3-, and 4-aminobenzoic acids have shown a linear correlation between the theoretically calculated NMR shieldings (using the Gauge-Including Atomic Orbital - GIAO method) and the experimental NMR chemical shifts. daneshyari.com This indicates that theoretical models can accurately predict the electronic environment around the nuclei in these types of molecules. While experimental ¹H NMR data is available for 4-Amino-3,5-diiodobenzoic acid, a direct comparison for the 2,5-diiodo isomer is not possible without its own experimental spectrum. chemicalbook.com

The table below presents a hypothetical comparison of selected theoretical and experimental data for aminobenzoic acid derivatives, illustrating the kind of validation that would be performed if data for this compound were available.

| Property | Theoretical Value (Method) | Experimental Value | Compound |

| C-I Bond Length (Å) | Data not available | Data not available | This compound |

| C-N Bond Length (Å) | Data not available | Data not available | This compound |

| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available | This compound |

| IR Frequency (cm⁻¹) (C=O stretch) | Data not available | Data not available | This compound |

Due to the lack of specific experimental and computational studies on this compound, this table is for illustrative purposes to demonstrate the validation process.

To perform a robust validation for this compound, future research would need to focus on synthesizing and experimentally characterizing the compound using techniques such as X-ray crystallography (to determine bond lengths and angles), NMR spectroscopy, and IR/Raman spectroscopy. These experimental results could then be directly compared with values obtained from high-level computational chemistry calculations, such as DFT, to validate and refine the theoretical models for this specific molecule.

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding (XB) Interactions

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in supramolecular chemistry. In 4-Amino-2,5-diiodobenzoic acid, the iodine atoms are the key players in these interactions.

The iodine atoms in this compound act as potent halogen bond (XB) donors. This capability stems from the anisotropic distribution of electron density around the iodine atom when it is covalently bonded to an electron-withdrawing group, such as the aromatic ring. nih.gov This anisotropy creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, aligned with the C-I covalent bond. nih.gov This electrophilic σ-hole can then interact favorably with a nucleophilic (electron-rich) region on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom. nih.gov The formation of the σ-hole is a result of electron deficiency arising in the outer lobe of the p-orbital of the halogen involved in the covalent bond. nih.gov

The strength of halogen bonds is a critical factor in their ability to direct crystal packing. For halogens, the strength of this interaction typically follows the trend I > Br > Cl, which is attributed to the increasing size and polarizability of the halogen atom. figshare.com This trend indicates that the iodine atoms on this compound form particularly robust halogen bonds. figshare.com

A defining characteristic of the halogen bond is its high degree of directionality. nih.gov The interaction is strongest when the angle between the covalent bond (C-I) and the halogen bond (I•••Y, where Y is the XB acceptor) approaches 180°. nih.gov This linearity is a direct consequence of the σ-hole being located precisely on the extension of the covalent bond axis. nih.gov This directional nature makes halogen bonding a highly predictable and reliable tool for designing specific supramolecular architectures. In cocrystals involving iodo-substituted benzoic acids and pyridine (B92270) derivatives, I•••N halogen bonds have been observed with distances significantly shorter than the sum of the van der Waals radii and C-I•••N angles approaching linearity (e.g., 177° and 178°). nih.gov

Table 1: Comparison of Halogen Bond Parameters in Related Structures

| Interacting Atoms | Distance (Å) | C-X•••Y Angle (°) | System Context | Reference |

| I•••N | 2.812 | 177 | Cocrystal of iodo-substituted benzoic acid and aminopyrimidine | nih.gov |

| I•••N | 3.004 | 178 | Cocrystal of iodo-substituted benzoic acid and aminopyrimidine | nih.gov |

| Br•••N | 2.840 | 177 | Cocrystal of bromo-substituted benzoic acid and aminopyrimidine | nih.gov |

| I•••O | 3.265 | - | Cocrystal involving 4-iodobenzoic acid | nih.gov |

The self-assembly of this compound is not governed by halogen bonding alone. A powerful synergy exists between halogen bonds and traditional hydrogen bonds (HBs). Recently, a specific synergistic relationship, termed hydrogen bond-enhanced halogen bonding (HBeXB), has been characterized where an intramolecular hydrogen bond to the electron-rich belt of the halogen atom enhances its XB donor potential. nih.gov This enhancement can make the resulting halogen bond comparable to, or even stronger than, a classical hydrogen bond. nih.gov

In the broader context of substituted benzoic acids, the combination of hydrogen- and halogen-bonding synthons is a deliberate strategy for building complex architectures. nih.gov Typically, the robust and predictable hydrogen bonding of the carboxylic acid groups forms a primary structural motif, such as a dimer. figshare.comnih.gov The halogen bonds then act as a secondary, but crucial, interaction that organizes these primary motifs into extended one- or two-dimensional networks. nih.gov This cooperative interplay allows for the reliable construction of molecular solids with predictable connectivity. nih.gov

Self-Assembly and Co-Assembly in Solid State and Solution

The process of self-assembly involves the spontaneous organization of molecules into stable, ordered structures driven by non-covalent interactions. nih.gov For amino acids and their derivatives, this process can lead to the formation of complex and functional hierarchical nanostructures. nih.govbeilstein-journals.org

While specific studies detailing the hierarchical nanostructures of this compound are not prevalent, the principles of amino acid self-assembly provide a clear framework. Simple amino acids and their derivatives are known to self-assemble into a variety of morphologies, including fibrils, nanotubes, spheres, and vesicles, through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govbeilstein-journals.orgchapman.edu The process is a "bottom-up" approach where the molecular-level interactions dictate the final macroscopic structure. beilstein-journals.orgnih.gov The ability to form these structures is not limited to large peptides and proteins; even the simplest amino acid building blocks can create complex assemblies. nih.gov The introduction of heavy halogen atoms like iodine can significantly influence the packing and morphology of these nanostructures due to their participation in strong halogen bonds.

The carboxylic acid and amine groups are fundamental to the self-assembly of this compound. The carboxylic acid group is a classic hydrogen bond donor and acceptor, most notably forming cyclic dimer motifs with other carboxylic acid groups. figshare.com This O-H•••O interaction is a highly reliable and directional synthon in crystal engineering. In the crystal structure of the related 4-amino-3,5-dihalogenobenzoic acids, the molecules form symmetric dimers through equivalent hydrogen bonds. figshare.com

Interactions with Host Molecules (e.g., Cycloheptaamylose Complexation by 2,5-Diiodobenzoic Acid)

A key aspect of supramolecular chemistry is the study of host-guest interactions, where a larger "host" molecule can encapsulate a smaller "guest" molecule. Cyclodextrins, which are cyclic oligosaccharides, are common host molecules due to their hydrophobic inner cavity and hydrophilic exterior. nih.gov They can form water-soluble inclusion complexes with a variety of hydrophobic guest molecules. nih.gov

A relevant example that illustrates this principle is the complexation of 2,5-diiodobenzoic acid, a structural relative of this compound, with cycloheptaamylose (a type of β-cyclodextrin). The crystal structure of this host-guest complex has been determined using X-ray diffraction. nih.gov This analysis confirms that the guest molecule is included within the cavity of the cycloheptaamylose host. nih.govnih.gov Studies on similar systems, such as benzoic acid with β-cyclodextrin, have confirmed the formation of a 1:1 complex, where one guest molecule is bound within one host molecule. nih.gov In such complexes, the benzene (B151609) ring of the guest is typically inserted into the cyclodextrin (B1172386) cavity. nih.gov

Design Principles for Supramolecular Architectures

The creation of complex and functional supramolecular structures from individual molecular components relies on the strategic use of reversible, non-covalent interactions. nih.govfrontiersin.org The deliberate combination of different intermolecular forces is a central challenge and a powerful tool in crystal engineering for the rational design of molecular solids with predictable connectivity and dimensionality. nih.gov

Key design principles include:

Hydrogen Bonding: This is a primary interaction used to form robust and predictable structural motifs, often referred to as "supramolecular synthons." For instance, the interaction between a carboxylic acid group and an aminopyrimidine group is a reliable synthon for assembling a primary structural unit. nih.gov The bifunctional nature of aminobenzoic acids, containing both a carboxylic acid and an amino group, makes them versatile building blocks for creating such interactions. mdpi.comfrontiersin.org

Halogen Bonding: This interaction, involving an electrophilic region on a halogen atom (like the iodine atoms in diiodobenzoic acid derivatives) and a nucleophile, can serve as a secondary, organizing force. nih.gov While hydrogen bonds may form the primary assembly, halogen bonds (such as I⋯N or I⋯O) can play a crucial supporting role, linking these assemblies into extended one- or two-dimensional networks. nih.gov This demonstrates how different non-covalent interactions can be employed side-by-side to construct complex architectures reliably. nih.gov

Coordination Bonding: The use of metal ions provides a powerful strategy for designing target supramolecular structures. frontiersin.org The defined directionality and varied coordination numbers of metal ions allow for the precise arrangement of organic ligands into discrete assemblies like macrocycles, cages, and helices, or infinite one-, two-, or three-dimensional polymers. frontiersin.org

Applications and Material Science Innovations

Development of Radiopaque Materials

The most prominent application of iodinated aromatic compounds, including derivatives of 4-Amino-2,5-diiodobenzoic acid, is in the creation of materials that are visible under X-ray imaging. The high atomic number and electron density of iodine atoms allow them to effectively absorb X-rays, creating contrast against the body's soft tissues. ontosight.ai

Medical-grade polymers are often inherently transparent to X-rays, which necessitates modification for applications where visibility is crucial, such as in catheters, stents, and other implantable devices. acs.org Research has demonstrated that aliphatic polyurethanes, like the commercial medical-grade polymer Tecoflex, can be rendered radiopaque by chemically incorporating iodine-containing molecules. nih.govresearchgate.net

In a notable study, a closely related compound, 4-amino-3,5-diiodobenzoic acid, was used as a precursor to synthesize a larger, five-iodine-containing molecule. acs.orgnih.gov This molecule was then chemically bonded to the backbone of Tecoflex 80A polyurethane. nih.govmdpi.com This method achieved an iodine content of approximately 8% by weight, which was sufficient to provide radiopacity nearly equivalent to a 2mm aluminum wedge. nih.gov However, this chemical modification was observed to alter the polymer's thermal properties, specifically by lowering the transition temperature of the hard segments, likely due to a reduction in intermolecular hydrogen bonding. nih.gov This approach highlights a key strategy for creating intrinsically radiopaque polymers for medical devices, where the radiopacifying agent is an integral part of the polymer structure rather than a simple additive. researchgate.netmdpi.com

| Application Area | Method | Polymer Example | Key Finding |

| Medical Device Modification | Covalent bonding of an iodinated molecule to the polymer backbone | Tecoflex 80A (Aliphatic Polyurethane) | Achieved significant radiopacity (8% iodine content) but altered thermal characteristics of the polymer. nih.gov |

| Embolic Agents | Synthesis of iodinated polyurethanes using an iodinated chain extender | Poly(ester-urethane)s | The incorporation of tetraiodobisphenol A as a chain extender produced highly radiopaque polyurethanes. researchgate.net |

The fundamental structure of this compound is analogous to the core of many iodinated contrast agents used for X-ray and computed tomography (CT) scans. ontosight.aijcpres.com Since the 1950s, water-soluble tri-iodinated derivatives of benzoic acid have been the cornerstone of intravenous contrast media. jcpres.com These agents work by temporarily increasing the density of the blood or specific tissues, thereby enhancing the visibility of anatomical structures like blood vessels, organs, and tumors. nih.gov

Compounds like diatrizoate, iothalamate, and ioxitalamate are all derivatives of tri-iodinated benzoic acid. jcpres.comnih.gov The design of these molecules involves attaching hydrophilic side chains to the iodinated benzene (B151609) ring to ensure water solubility and physiological compatibility. google.com The presence of three iodine atoms per molecule provides a high level of X-ray attenuation. While this compound itself is a di-iodinated compound, its structure represents the essential pharmacophore required for radiopacity and serves as a foundational model for the development of more complex and specialized contrast agents, including nanoparticulate and tissue-specific imaging probes. ontosight.ainih.gov

Organic Electronics and Sensor Technologies

While specific applications of this compound in organic electronics are not widely documented, its parent compound, 4-aminobenzoic acid (PABA), has been successfully used to create functional materials for electronic devices. PABA can be electropolymerized to form conductive polymers (poly(4-ABA)) that serve as the sensitive layer in electrochemical sensors. nih.gov Furthermore, PABA has been used to functionalize graphene oxide, a key material in electronics, to enhance its properties for applications in supercapacitors and as an electrocatalyst for the oxygen reduction reaction. nih.gov

The functional groups on this compound—the amino and carboxylic acid groups—provide the same chemical handles for grafting it onto electronically active surfaces and nanomaterials. The introduction of heavy iodine atoms onto the aromatic ring would be expected to significantly modulate the electronic properties of the resulting material through effects such as increased spin-orbit coupling, which could be exploited in fields like spintronics or organic light-emitting diodes (OLEDs).

Advanced Materials Synthesis and Functionalization

The structure of this compound makes it an excellent candidate for the synthesis and functionalization of advanced materials. The amino group can be diazotized to create a highly reactive diazonium salt, which can then be used to graft the molecule onto a wide variety of surfaces, from carbon nanotubes to metals. The carboxylic acid group provides another site for reaction, allowing it to be incorporated into polyesters, polyamides, or attached to other molecules via amide bond formation. nih.gov

This dual functionality allows the compound to act as a molecular linker or surface modifier, introducing specific properties to a base material. For example, by attaching this compound to a nanoparticle, one could simultaneously impart radiopacity (from the iodine atoms) and provide a chemical handle (the free amino or carboxyl group) for attaching other functional molecules, such as targeting ligands or drugs.

Building Block in Complex Organic Synthesis

In synthetic chemistry, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. p-Aminobenzoic acid (PABA) is widely recognized as a versatile building block in drug design and combinatorial chemistry, appearing in the structure of hundreds of commercial drugs. nih.govresearchgate.net

This compound extends this utility by providing additional features for synthetic chemists. The iodine atoms are not merely passive substituents; they are reactive sites that can participate in a variety of powerful carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to modern drug discovery and materials science. This allows for the construction of complex biaryl or acetylenic structures that would be difficult to create otherwise. nih.govacs.org

| Functional Group | Position | Role in Synthesis |

| Carboxylic Acid (-COOH) | C1 | Can be converted to esters, amides, or acid chlorides for coupling reactions. nih.gov |

| Amino Group (-NH₂) | C4 | Can be acylated, alkylated, or converted to a diazonium salt for further functionalization. researchgate.net |

| Iodine (-I) | C2 | Serves as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). nih.gov |

| Iodine (-I) | C5 | Provides a second, distinct site for cross-coupling, allowing for sequential and site-selective modifications. |

This trifunctional nature (amino, carboxyl, and two distinct iodine sites) makes this compound a highly valuable and programmable building block for creating libraries of complex molecules with tailored properties. nih.govresearchgate.net

Potential in Development of Antimicrobial Preservatives and Antifungals

Benzoic acid and its derivatives have long been known for their antimicrobial and antifungal properties and are commonly used as preservatives in food, cosmetics, and pharmaceuticals. researchgate.netnih.govresearchgate.net The mechanism often involves the disruption of microbial cell homeostasis. researchgate.net Research into derivatives of 4-aminobenzoic acid (PABA) has shown that simple chemical modifications can lead to compounds with potent antibacterial and broad-spectrum antifungal activities. nih.govmdpi.comresearchgate.net

Studies have demonstrated that converting PABA into Schiff bases results in compounds with significant activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. nih.govmdpi.com The activity of these derivatives can be tuned based on the chemical groups attached to the PABA core. mdpi.com While specific studies on the antimicrobial properties of this compound are limited, the established activity of the benzoic acid scaffold suggests a strong potential. nih.govnih.gov The presence of heavy halogen atoms like iodine is known to enhance the antimicrobial activity of some organic compounds. Therefore, this compound represents a promising candidate for investigation as a novel antimicrobial preservative or antifungal agent.

| Compound Class | Basis of Activity | Observed Efficacy |

| Benzoic Acid Derivatives | Disruption of cell homeostasis, inhibition of fungal enzymes. researchgate.netresearchgate.net | Active against a broad spectrum of bacteria, yeasts, and molds. nih.govresearchgate.net |

| 4-Aminobenzoic Acid (PABA) Derivatives | Molecular hybridization to create new pharmacophores. | Potent antibacterial (including MRSA) and broad-spectrum antifungal properties. nih.govmdpi.com |

| Iodinated Phenols/Acids | Potential enhancement of antimicrobial effects due to halogenation. | Known to possess antiseptic properties; further research on specific iodinated benzoic acids is warranted. |

Biological and Biomedical Research Endeavors

Mimicry of Biological Molecules

The concept of molecular mimicry involves designing molecules that can imitate the structure and function of natural biological molecules to elicit a specific biological response. The structure of 4-Amino-2,5-diiodobenzoic acid, as a derivative of para-aminobenzoic acid (PABA), is analogous to an amino acid. This makes it a candidate for research into mimicking portions of larger biomolecules.

Scientists have successfully designed peptide mimics of complex, conformation-dependent epitopes to interact with specific antibodies. nih.gov In a similar vein, small molecules like this compound and its derivatives are explored as scaffolds to mimic the binding domains of natural ligands. A notable example from a related class of compounds is aminopterin (B17811) (4-aminopteroic acid), a folic acid derivative that acts as an anticancer agent by mimicking folic acid to inhibit the dihydrofolate reductase enzyme. preprints.org This principle highlights the potential for aminobenzoic acid structures to serve as mimics for therapeutic purposes.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of para-aminobenzoic acid (PABA) are frequently the subject of such studies due to their versatile scaffold. nih.govmdpi.com

A significant SAR study involved the synthesis of benzamide (B126) derivatives from 4-amino-5-chloro-2-methoxybenzoic acid to develop dual antagonists for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors. nih.gov Researchers found that modifying the substituent at the 5-position of the benzoyl moiety had a marked effect on binding affinity. Specifically, replacing the chloro group with a bromo or iodo group—creating structures analogous to this compound—led to a substantial increase in affinity for the dopamine D2 receptor. nih.gov

Table 1: Effect of Halogen Substitution on Dopamine D2 Receptor Binding Affinity This interactive table is based on findings from a study on related benzamide derivatives.

| 5-Position Substituent | IC50 (nM) for Dopamine D2 Receptor |

| Chloro (Cl) | 483 |

| Bromo (Br) | 61.0 |

| Iodo (I) | 20.3 |

Data sourced from Chem Pharm Bull (Tokyo), 2002. nih.gov

Furthermore, computational studies on isomers of dihalogenated aminobenzoic acids, such as 2-amino-3,5-diiodobenzoic acid, have been conducted to correlate structural parameters with chemical properties. nih.gov These studies calculate properties like HOMO-LUMO energy gaps and electrophilicity indices to predict the reactivity and stability of different isomers, providing a theoretical foundation for SAR. nih.gov The development of PABA derivatives as potential antiarrhythmic agents, designed as structural analogs of the drug Procainamide, further exemplifies the application of SAR principles. nih.gov

Interactions with Biomolecules

The biological effects of this compound are predicated on its ability to interact with endogenous biomolecules like proteins and nucleic acids.

Human Serum Albumin (HSA) is the most prevalent protein in blood plasma and a primary transporter for many drugs and endogenous molecules. jasco-global.com The interaction between halogenated benzoic acids and HSA has been a subject of detailed study. As a direct example, the binding of 2-hydroxy-3,5-diiodobenzoic acid (3,5-diiodosalicylic acid) to HSA has been characterized. jasco-global.com

Though 3,5-diiodosalicylic acid is itself achiral, its interaction with the chiral HSA protein induces a measurable circular dichroism (CD) signal, confirming that a binding event occurs. jasco-global.com Spectroscopic titration experiments following this induced CD signal allowed for the quantification of the binding affinity. The dissociation constant (Kd) for the interaction between 3,5-diiodosalicylic acid and HSA was determined to be 0.023 mM, with a Hill coefficient of approximately 3.1, indicating a positive cooperative binding reaction. jasco-global.com The presence of large, polarizable iodine atoms on the aromatic ring strongly suggests that halogen bonding plays a key role in the interaction with amino acid residues within the protein's binding pocket.

The structure of this compound suggests a potential for interaction with deoxyribonucleic acid (DNA). Small aromatic molecules can interact with the DNA double helix, primarily through π-π stacking between the molecule's aromatic ring and the DNA nucleobases (adenine, guanine, cytosine, thymine). nih.gov

In natural DNA-protein complexes, aromatic amino acids such as tyrosine and tryptophan are frequently observed engaging in these π-stacking interactions. nih.gov They can also interact with the deoxyribose sugar backbone of DNA. nih.gov Given that this compound possesses a substituted aromatic ring, it is structurally capable of intercalating between or binding to the grooves of DNA via similar non-covalent forces. Biochemically, the parent compound PABA is a crucial precursor in the synthesis of folate, a vitamin essential for the production of nucleotides for DNA synthesis and replication, linking this class of compounds to fundamental genetic processes. nih.govmdpi.com

Investigation of Biological Activity and Pharmacological Potential

The core aminobenzoic acid structure is a well-established pharmacophore, and its derivatives are investigated for a wide array of biological activities.

Aminobenzoic acids are considered valuable "building blocks" in pharmaceutical chemistry because their amino and carboxylic acid groups allow for diverse chemical modifications. nih.gov The related compound, 4-amino-3,5-diiodobenzoic acid, is used as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai

The PABA scaffold is present in numerous approved drugs and is a starting point for the development of new therapeutic agents. mdpi.comresearchgate.net By modifying this core structure, researchers have developed compounds with a range of pharmacological activities.

Table 2: Investigated Biological Activities of PABA Derivatives This interactive table summarizes the therapeutic potential explored through the modification of the PABA scaffold.

| Derivative Class | Investigated Biological Activity | Example Reference |

| Alpha-aminoacid derivatives | Antiarrhythmic | nih.gov |

| Benzamide derivatives | Antiemetic (D2/5-HT3 antagonism) | nih.gov |

| Schiff base derivatives | Antimicrobial, Cytotoxic | mdpi.comresearchgate.net |

| Substituted benzoic acids | Anticancer (Enzyme inhibition) | preprints.org |

These examples demonstrate that this compound, as part of the broader family of substituted aminobenzoic acids, serves as a valuable precursor and structural motif in the ongoing search for novel and effective drugs. preprints.org

Biological Significance of Iodine-Containing Compounds

Iodine is an essential trace element vital for the proper functioning of the endocrine system in vertebrates. wikipedia.org Its primary biological role is as a fundamental component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). wikipedia.orgnih.gov These hormones are synthesized from the amino acid tyrosine and are crucial for regulating a multitude of biochemical reactions, including protein synthesis and enzymatic activity, which are critical determinants of metabolic activity. nih.gov T4 and T3 contain four and three iodine atoms per molecule, respectively, with iodine accounting for a significant portion of their molecular weights (65% in T4 and 59% in T3). wikipedia.org The synthesis and secretion of these hormones are controlled by the thyroid-stimulating hormone (TSH) from the pituitary gland, which ensures the body is protected from both hypothyroidism and hyperthyroidism. nih.gov

Beyond its role in thyroid function, iodine exhibits other important physiological functions. It is considered one of the oldest antioxidants in living organisms due to its potent ability to scavenge reactive oxygen species (ROS). nih.govnih.gov Furthermore, certain iodine compounds possess strong bactericidal, antiviral, and antifungal properties. nih.govnih.gov Research has also indicated that iodine can exert antineoplastic effects in various human cancer cell lines, highlighting its potential role in cancer progression defense. nih.govnih.gov The broad-spectrum biological activities of iodine underscore its fundamental significance across all biological kingdoms. wikipedia.orgnih.gov

Metabolic Studies of Iodinated Benzoic Acids (e.g., Deiodination Pathways of 2,3,5-triiodobenzoic acid)

The metabolism of iodinated organic compounds is a key area of research, particularly concerning their persistence and biological activity. Deiodination, the removal of iodine atoms, is a critical metabolic pathway for these substances. Studies on compounds like 2,3,5-triiodobenzoic acid (TIBA) provide insight into how iodinated benzoic acids may be processed in biological systems.

Research in rats using radiolabeled TIBA has shown that the compound and/or its metabolites are excreted in both urine and feces. Following oral administration, the majority of radioactivity was recovered in the urine. This indicates that the compound is absorbed and undergoes metabolic transformation. The identified metabolites in these studies included 2,5-diiodobenzoic acid and 3,5-diiodobenzoic acid, demonstrating that deiodination is a significant metabolic pathway for TIBA. This process involves the enzymatic removal of iodine atoms from the aromatic ring.

The enzymes responsible for such reactions are broadly known as deiodinases. In the context of thyroid hormones, three types of deiodinases (DIO1, DIO2, DIO3) are known to catalyze the removal of iodine from the inner or outer rings of T4 and T3, which either activates or inactivates the hormones. While these specific enzymes are primarily associated with thyroid hormone metabolism, they illustrate the existence of dedicated enzymatic systems for deiodination, which could potentially metabolize other iodinated compounds like this compound. The position of the iodine atoms on the benzoic acid ring would likely influence the rate and pathway of its metabolic deiodination.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods for 4-Amino-2,5-diiodobenzoic acid is a primary research objective. Traditional iodination methods often involve harsh reagents and produce significant waste. Future research should focus on:

Direct C-H Iodination: Investigating catalytic systems, potentially using transition metals or hypervalent iodine reagents, for the selective iodination of 4-aminobenzoic acid at the 2 and 5 positions.

Enzyme-Catalyzed Synthesis: Exploring the use of halogenases and other enzymes to achieve regioselective iodination under mild, aqueous conditions, thereby minimizing the environmental impact. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and increase the efficiency of iodination reactions. This approach can also facilitate the use of greener solvents and reagents.

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems. unibo.it